

Dehydroandrographolide: A Comprehensive Pharmacological Profile and Examination of Its Primary Molecular Targets

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Compound of Interest

Compound Name: Dehydroandrographolide

Cat. No.: B8048842

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[City, State] – [Date] – **Dehydroandrographolide** (Deh), a bioactive diterpenoid lactone isolated from the medicinal plant *Andrographis paniculata*, is emerging as a compound of significant interest to the scientific and drug development communities. Possessing a multifaceted pharmacological profile, Deh has demonstrated potent anti-inflammatory, anticancer, and antiviral properties. This technical guide provides an in-depth analysis of its primary molecular targets and associated signaling pathways, supported by quantitative data and detailed experimental methodologies.

Pharmacological Profile at a Glance

Dehydroandrographolide exerts its biological effects through the modulation of several key cellular signaling pathways. It is a known inhibitor of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the inducible Nitric Oxide Synthase (iNOS). Furthermore, Deh activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. Its anticancer effects are partly attributed to its ability to induce autophagy and inhibit the chloride channel TMEM16A.

Quantitative Analysis of Bioactivity

The following tables summarize the available quantitative data on the bioactivity of **Dehydroandrographolide** and its derivatives against various targets.

Table 1: Inhibitory and Activation Concentrations of **Dehydroandrographolide** and Related Compounds

Compound	Target/Process	Assay System	Activity	Value	Reference
Dehydroandrographolide	HBV DNA replication	In vitro	IC ₅₀	22.58 μ M	[1]
14-Deoxy-14,15-dehydroandrographolide	NF- κ B Transactivation	RAW 264.7 cells	IC ₅₀	2 μ g/mL	[2]
Andrographolide	C5a-induced macrophage migration	In vitro	IC ₅₀	5.6 μ M	[3]
Andrographolide	HIF-1 activity	T47D cells	EC ₅₀	0.103 μ M	[4]
Andrographolide	iNOS activity	RAW 264.7 macrophages	IC ₅₀	17.4 μ M	[5]

Note: Data for **Dehydroandrographolide**'s direct IC₅₀/EC₅₀ on many of its primary targets are still under investigation. The table includes data from closely related compounds for comparative purposes.

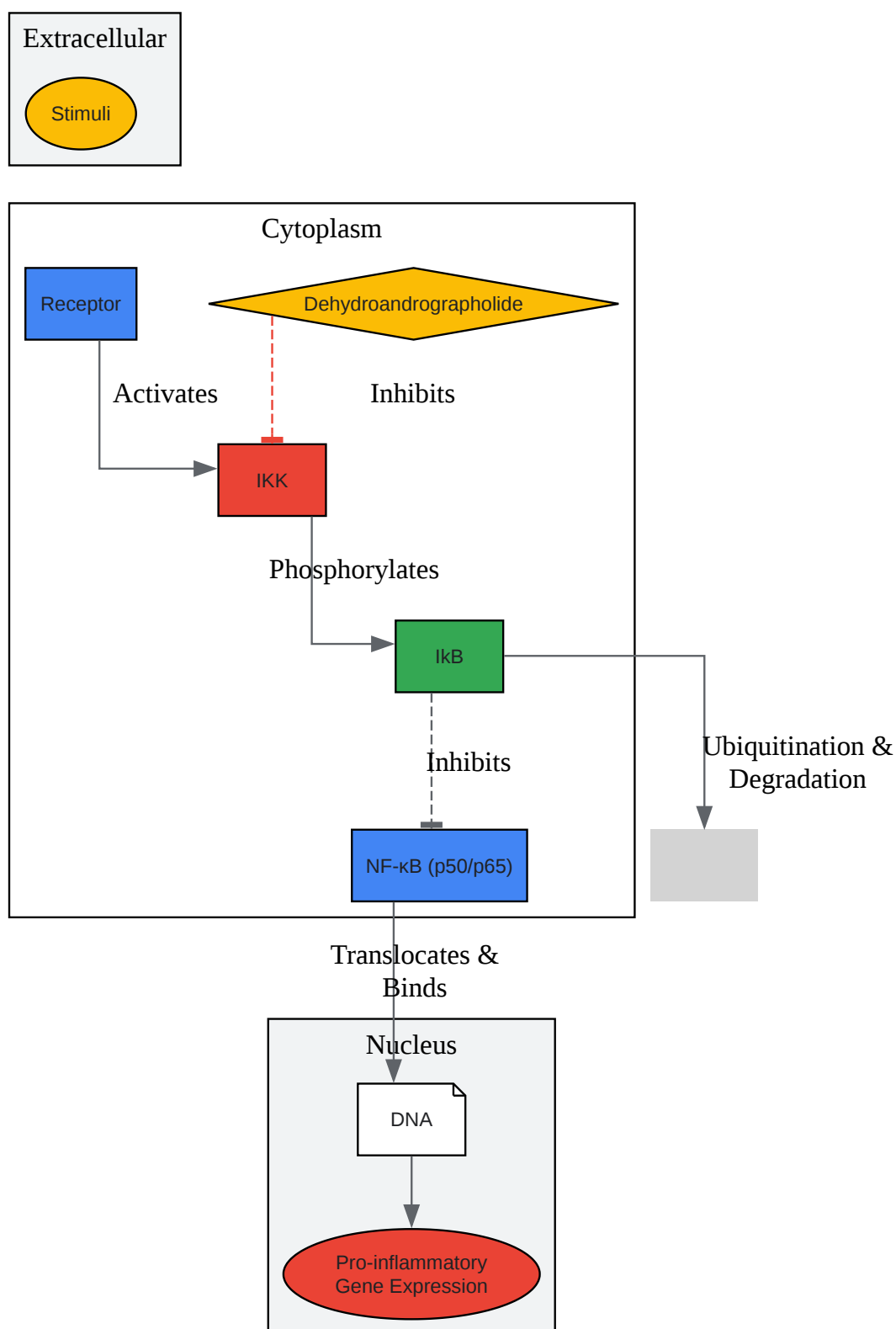
Primary Molecular Targets and Signaling Pathways

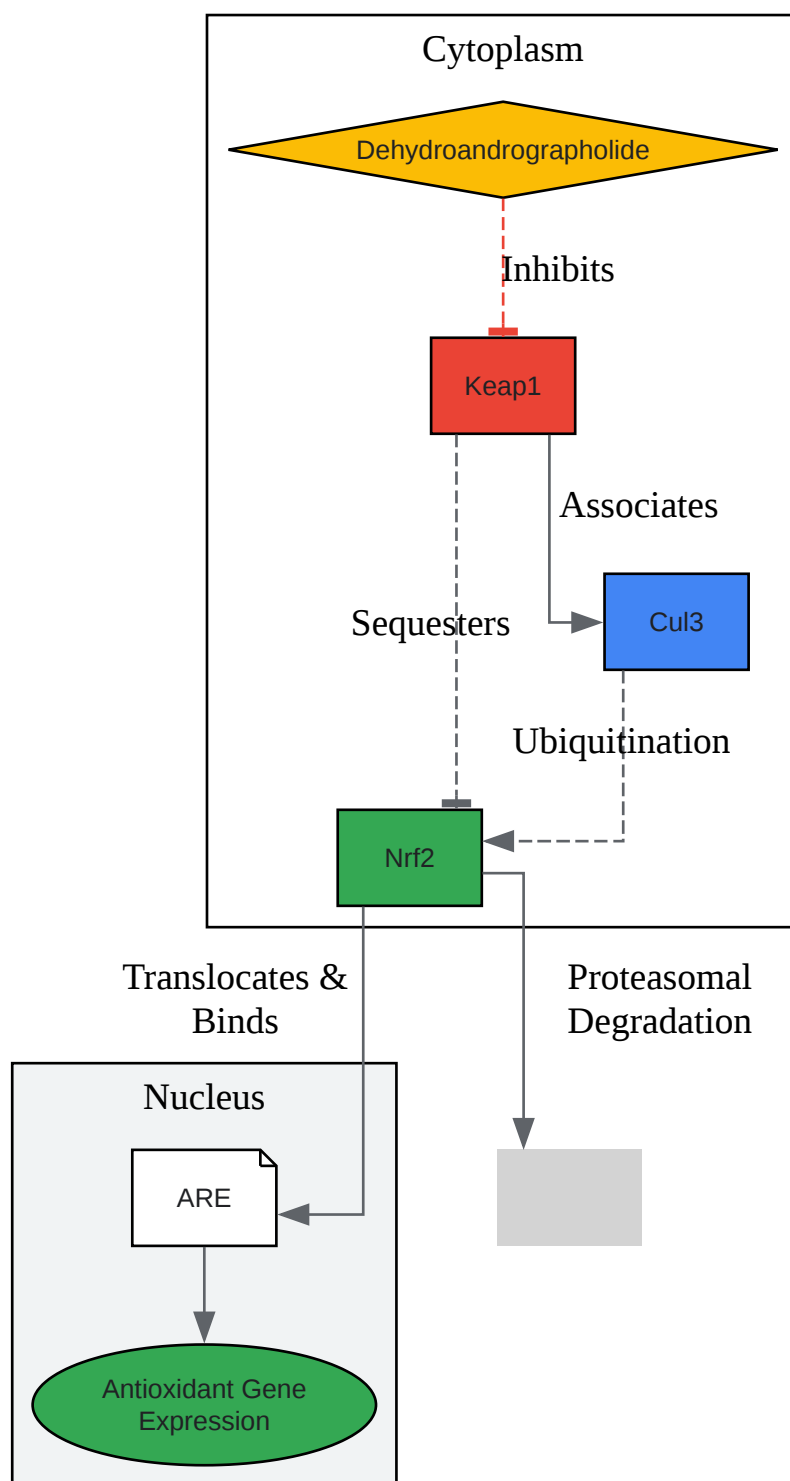
Dehydroandrographolide's diverse pharmacological effects stem from its interaction with multiple intracellular signaling cascades.

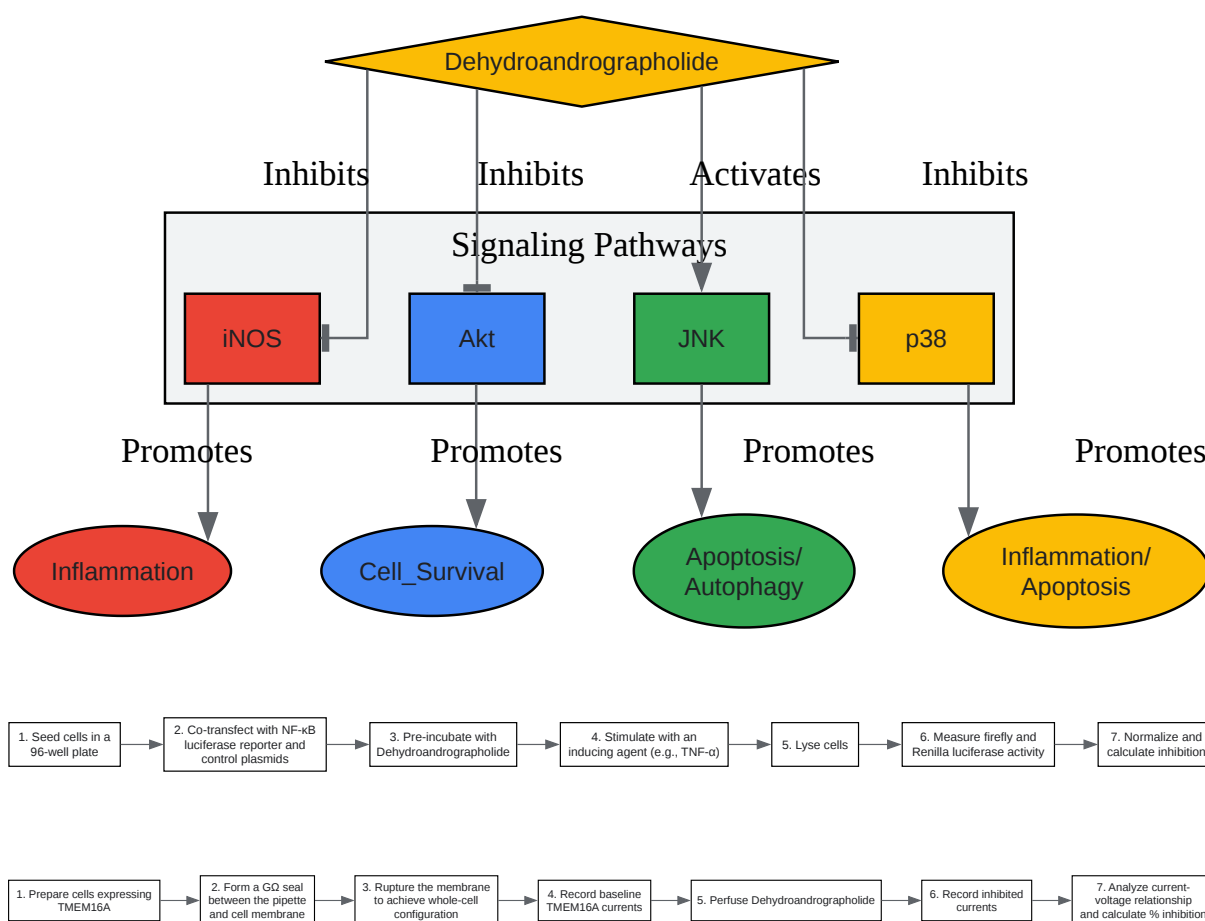
Inhibition of the NF- κ B Signaling Pathway

NF- κ B is a key transcription factor that regulates inflammation, immunity, and cell survival.

Dehydroandrographolide has been shown to inhibit NF- κ B activation, thereby downregulating the expression of pro-inflammatory cytokines and mediators. This inhibition is a cornerstone of its anti-inflammatory properties.







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References

- 1. Identification of the Novel TMEM16A Inhibitor Dehydroandrographolide and Its Anticancer Activity on SW620 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luminescence-based in vivo monitoring of NF- κ B activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroandrographolide, an iNOS inhibitor, extracted from *Andrographis paniculata* (Burm.f.) Nees, induces autophagy in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Stable, Non-Canonically Regulated Nrf2 Form in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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